6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide
Description
Properties
IUPAC Name |
6-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-10(2)12(9-19-7-6-16-18-19)17-14(20)11-4-5-13(21-3)15-8-11/h4-8,10,12H,9H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCOWRCLYCVLIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide” are currently unknown. The compound is a derivative of the 1,2,4-triazole class, which is known to interact with a variety of biological targets. .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of this compound. 1,2,4-triazole derivatives have been found to impact a wide range of biochemical pathways depending on their specific targets.
Pharmacokinetics
The compound’s predicted boiling point is 437.6±55.0 °C, and it has a predicted density of 1.29±0.1 g/cm3. It is slightly soluble in DMSO. These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but specific studies are needed to confirm this.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Cellular Effects
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Molecular Mechanism
It is known that similar compounds can interact with various biomolecules, leading to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of different dosages of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide in animal models have not been reported yet. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
6-Methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 15
- H : 20
- N : 4
- O : 1
Its structural representation includes a methoxy group, a triazole moiety, and a nicotinamide backbone, which are critical for its biological activity.
Synthesis
The synthesis of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide typically involves:
- Formation of the Triazole Ring : Using "click chemistry" techniques to attach the triazole moiety.
- Nicotinamide Derivation : Modifying nicotinamide to incorporate the alkyl chain necessary for activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance:
- A study indicated that triazole derivatives showed potent inhibition rates against various fungal strains and bacteria. The presence of the triazole ring enhances interaction with microbial targets, leading to increased efficacy compared to non-triazole analogs .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- In vitro assays showed that derivatives similar to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U937 (monocytic leukemia). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Notably, derivatives have shown promise as xanthine oxidase inhibitors, which can be beneficial in treating conditions like gout and hyperuricemia. The structure–activity relationship (SAR) studies suggest that modifications in the side chains can enhance inhibitory potency .
Case Studies
The biological activity of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide can be attributed to:
- Triazole Moiety : Facilitates binding to target proteins or enzymes involved in microbial growth or cancer proliferation.
- Nicotinamide Backbone : Enhances solubility and bioavailability, contributing to overall effectiveness.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole structures exhibit significant anticancer properties. 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide has been investigated for its ability to inhibit the proliferation of cancer cells. Studies have shown that triazole derivatives can interfere with key signaling pathways involved in cancer progression, such as the Jak/STAT3 pathway, which is crucial for cell migration and invasion .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Triazole derivatives are known to possess antifungal and antibacterial activities. The presence of the nicotinamide group may enhance its bioactivity by improving solubility and bioavailability, making it a candidate for developing new antimicrobial agents .
Crop Protection
Triazole compounds are widely used in agriculture as fungicides. The unique structure of 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide allows it to potentially act against various plant pathogens. Research into its efficacy as a pesticide could lead to the development of safer and more effective agricultural chemicals that reduce reliance on traditional fungicides .
Development of Functional Materials
The incorporation of triazole units into polymer matrices has shown promise in creating materials with enhanced properties such as thermal stability and mechanical strength. The unique interactions facilitated by the triazole moiety can be exploited in designing advanced materials for various applications including electronics and coatings .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of triazole derivatives, including those similar to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide, exhibited potent cytotoxicity against several cancer cell lines. The mechanism was attributed to the downregulation of cyclin D1 and matrix metalloproteinases (MMPs), which are critical in tumor progression .
Case Study 2: Agricultural Application
In an experimental setup evaluating the effectiveness of various triazole-based fungicides on crop yield, compounds structurally related to 6-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide were found to significantly reduce fungal infections in crops while promoting growth rates compared to untreated controls .
Comparison with Similar Compounds
Triazole-Containing Acetamide Derivatives ()
Compounds 6a-m and 7a-m from share a triazole core linked to acetamide and aryl groups. Key comparisons:
- Substituent Effects: 6b and 6c feature nitro groups on the phenyl ring, introducing strong electron-withdrawing effects. The naphthalene moiety in 6a-m increases hydrophobicity, whereas the target’s branched alkyl chain (3-methylbutan-2-yl) balances lipophilicity and steric bulk.
Table 1: Key Structural and Spectroscopic Comparisons
Benzamide Derivatives ()
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide features an N,O-bidentate directing group, highlighting the role of amides in metal-catalyzed reactions. Unlike the target compound, its hydroxy group enables hydrogen bonding, whereas the triazole in the target may facilitate π-π stacking or coordinate metals via lone pairs .
Benzothiazole Acetamides ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the triazole with benzothiazole, a heterocycle known for kinase inhibition. The trifluoromethyl group increases lipophilicity, contrasting with the target’s methoxy group, which improves solubility .
Q & A
Q. Resolution Strategy
- Use 2D NMR (COSY, HSQC) to correlate protons and carbons.
- Compare with X-ray crystallography (SHELXL refinement) to confirm regiochemistry and hydrogen-bonding patterns .
What computational methods are suitable for predicting the biological activity of this compound?
Q. Advanced Research Focus
- Molecular Docking : Target enzymes like HSP90 or ergosterol biosynthesis proteins (e.g., CYP51) using AutoDock Vina or Schrödinger Suite. Validate with known inhibitors (e.g., triazole antifungals) .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy position, triazole orientation) with activity using descriptors like logP, polar surface area, and H-bond donors .
Q. Validation
- Cross-reference with in vitro assays (e.g., MIC against Candida spp.) to confirm predicted activity .
How can structural heterogeneity in crystallization (e.g., polymorphism) impact pharmacological studies?
Q. Experimental Design
- Crystallization Screening : Use SHELX or WinGX to solve crystal structures under varied conditions (e.g., ethanol vs. acetonitrile). Polymorphs may exhibit different solubility or bioavailability .
- Thermal Analysis : DSC/TGA can identify polymorphic transitions (e.g., melting point variations of 2–5°C between forms) .
Case Study
For analogous nicotinamides, recrystallization in ethanol yields monoclinic crystals (space group P2₁/c), while acetonitrile produces triclinic forms .
What strategies optimize regioselectivity in triazole ring formation during scale-up synthesis?
Q. Methodological Optimization
- Catalyst Loading : Increase Cu(I) concentration (15–20 mol%) to accelerate kinetics and favor 1,4-triazole isomers .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yield but may reduce regioselectivity; tert-BuOH:H₂O (3:1) balances both .
- Additives : Sodium ascorbate (reducing agent) stabilizes Cu(I) and minimizes side reactions .
Scale-Up Example
A 10 mmol scale reaction with CuSO₄·5H₂O/sodium ascorbate in tert-BuOH:H₂O achieved 85% yield and >95% 1,4-regioselectivity .
How can structure-activity relationship (SAR) studies differentiate the role of the methoxy vs. triazole moieties?
Q. SAR Design
Q. Advanced Quality Control
- HPLC-MS : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.1%. MS/MS confirms molecular ions (e.g., [M+H]⁺ = 358.15) .
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
- X-ray Powder Diffraction (XRPD) : Identify amorphous vs. crystalline impurities in bulk samples .
How can metabolic stability of this compound be evaluated in preclinical studies?
Q. Methodological Framework
- Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. Calculate t₁/₂ and CL₋ᵢₙₜᵣᵢₙₛᵢc .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes .
Case Study
Nicotinamide analogs with electron-withdrawing groups (e.g., CF₃) showed 40% lower CYP3A4 inhibition compared to methoxy derivatives .
What are the challenges in resolving enantiomeric purity of the chiral butan-2-yl chain?
Q. Advanced Chirality Analysis
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA 90:10) to separate enantiomers.
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration .
Synthesis Note
Enantiopure intermediates (e.g., (R)-3-methylbutan-2-amine) reduce racemization risk during triazole formation .
How can contradictions in biological activity data between in vitro and in vivo models be addressed?
Q. Data Reconciliation Strategy
- Pharmacokinetic Profiling : Measure plasma protein binding, bioavailability, and tissue distribution to explain efficacy gaps .
- Metabolite Identification : Use HRMS to detect active/inactive metabolites (e.g., O-demethylation or triazole oxidation) .
Example
In vitro IC₅₀ of 0.45 μM (enzyme assay) vs. in vivo ED₅₀ of 10 mg/kg (murine model) may reflect poor BBB penetration or rapid clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
